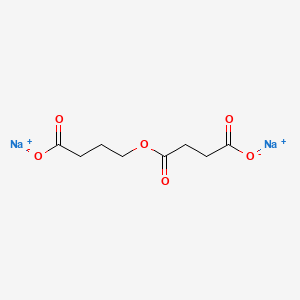
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxypropoxy group and an oxobutanoic acid moiety. It is often used in research due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-oxobutanoic acid with 3-carboxypropyl alcohol, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The carboxypropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its carboxypropoxy group can interact with active sites of enzymes, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(D-3-amino-3-carboxypropoxy)phenylglyoxylic acid oxime: This compound shares a similar carboxypropoxy group but differs in its overall structure and functional groups.
2-(1-Oxo-3-Carboxypropoxy)-Methyl-5,10,15,20-Tetraphenylporphin: Another compound with a carboxypropoxy group, used in photodynamic therapy research.
Uniqueness
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its disodium salt form enhances its solubility in water, making it suitable for various aqueous applications.
Propriétés
Formule moléculaire |
C8H10Na2O6 |
|---|---|
Poids moléculaire |
248.14 g/mol |
Nom IUPAC |
disodium;4-(3-carboxylatopropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H12O6.2Na/c9-6(10)2-1-5-14-8(13)4-3-7(11)12;;/h1-5H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
GQHLOWBTHDQCBD-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])COC(=O)CCC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


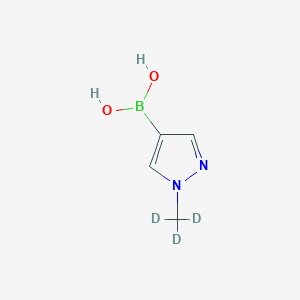
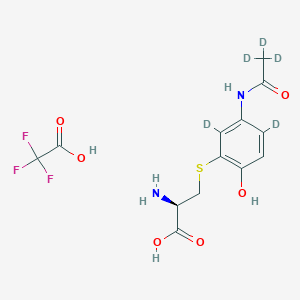
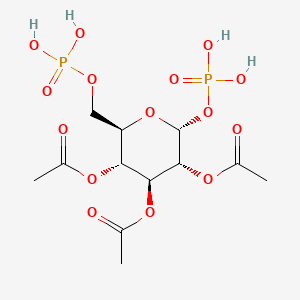
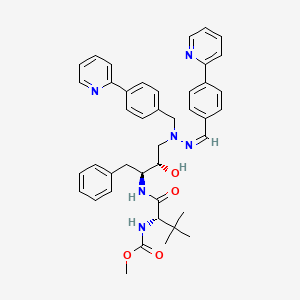

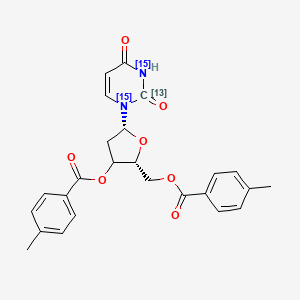
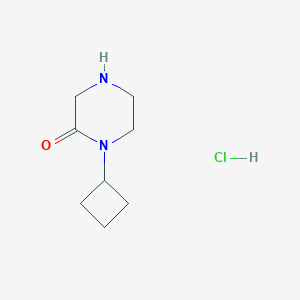
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
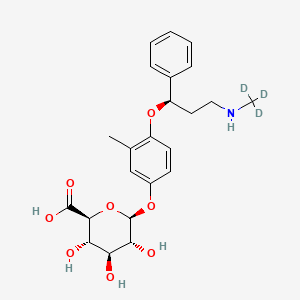
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)


![5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)
